molecular formula C10H12ClN B13253183 2-chloro-N-cyclobutylaniline

2-chloro-N-cyclobutylaniline

Cat. No.: B13253183
M. Wt: 181.66 g/mol
InChI Key: KLPFTAIOVJPCDG-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclobutylaniline is an organic compound with the molecular formula C₁₀H₁₂ClN and a molecular weight of 181.66 g/mol . This compound is characterized by the presence of a chloro group attached to an aniline ring, with a cyclobutyl group as a substituent on the nitrogen atom. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclobutylaniline typically involves the reaction of 2-chloroaniline with cyclobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. The product is then purified using techniques such as distillation or crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclobutylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, cyclobutyl derivatives, and other functionalized aromatic compounds .

Scientific Research Applications

2-Chloro-N-cyclobutylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclobutylaniline involves its interaction with specific molecular targets. The chloro group and the cyclobutyl substituent play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-cyclobutylaniline is unique due to the presence of both the chloro and cyclobutyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

2-chloro-N-cyclobutylaniline

InChI

InChI=1S/C10H12ClN/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8,12H,3-5H2

InChI Key

KLPFTAIOVJPCDG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CC=CC=C2Cl

Origin of Product

United States

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